![molecular formula C13H18N6 B1270267 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 89311-55-7](/img/structure/B1270267.png)
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, also known as BPTZ, is a synthetic piperazine derivative and a member of the triazole family. BPTZ is a versatile compound that has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. BPTZ has several unique properties that make it a useful tool for researchers, including its high solubility in water, its low toxicity, and its ability to form complexes with other molecules.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity .
Molecular Imprinting
Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, have been developed using both self-assembly and semi-covalent approaches . These MIPs could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
Drug Discovery
The compound has been used in the development of new drugs. For example, the inclusion of a piperazine moiety in drug compounds can occasionally provide unexpected improvements in the bioactivity .
Neurological Effects
The biological activity of the compound is thought to be mediated through 5-HT-uptake inhibition and 5-HT1 antagonism effects . Co-administration of the compound with other substances results in psychoactive effects, including hallucinations, similar to those associated with 3,4-methylenedioxymethamphetamine (MDMA), and is 10 times more active than amphetamine .
Cardiovascular Effects
After a dose of 50–100 mg in human volunteers, the compound was found to increase pulse rate, blood pressure (systolic and diastolic) and pupillary dilation .
Research Material
The compound is available for scientific research at various chemical supply companies . It can be used in a variety of experiments and studies due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to interact with serotonin type 3 (5-ht3) receptors .
Mode of Action
Compounds with a benzylpiperazine structure have been reported to act as antagonists at the 5-ht3 receptor . This means they bind to these receptors and inhibit their function, which can lead to various downstream effects .
Biochemical Pathways
The 5-ht3 receptor is known to play a role in various neurological processes, including mood regulation and pain perception . Therefore, antagonism of this receptor could potentially affect these pathways.
Result of Action
Antagonism of the 5-ht3 receptor by similar compounds has been associated with potential therapeutic effects, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKYWZGILRQBCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363338 |
Source
|
Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89311-55-7 |
Source
|
Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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